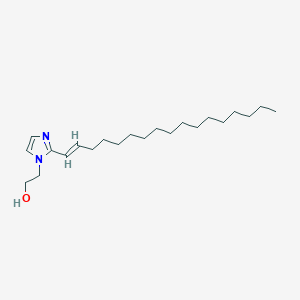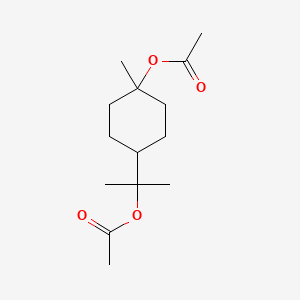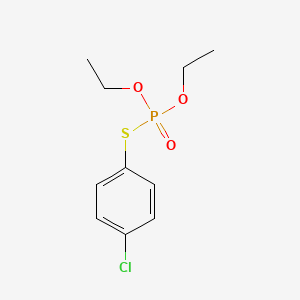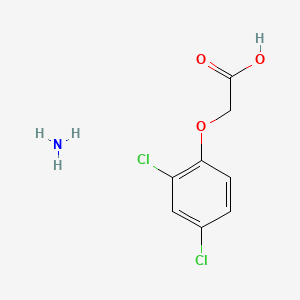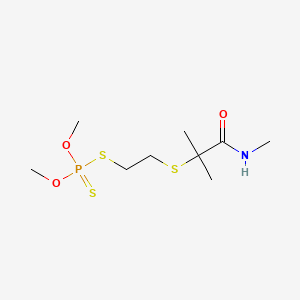
盐酸阿巴氯芬
描述
Arbaclofen, also known as STX209, is the R-enantiomer of baclofen . It is believed to be a selective gamma-amino butyric acid type B receptor agonist . It has been investigated as a treatment for autism spectrum disorder and fragile X syndrome in randomized, double blind, placebo controlled trials . It has also been investigated as a treatment for spasticity due to multiple sclerosis and spinal cord injury .
Molecular Structure Analysis
The chemical formula of Arbaclofen is C10H12ClNO2 . Its molecular weight is 213.661 . The structure of Arbaclofen has been resolved from powder diffraction data .
Physical And Chemical Properties Analysis
Arbaclofen has a molecular weight of 213.661 and a chemical formula of C10H12ClNO2 . Unfortunately, the specific physical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.
科学研究应用
Arbaclofen Hydrochloride: Scientific Research Applications: Arbaclofen hydrochloride, also known as ®-Baclofen hydrochloride, is a compound with several unique applications in scientific research. Below are detailed sections focusing on different fields of application:
Treatment of Spasticity in Multiple Sclerosis (MS)
Arbaclofen extended-release tablets have been studied for their efficacy in treating spasticity related to MS. Clinical trials have shown that arbaclofen can significantly improve spasticity symptoms in MS patients, offering a potential therapeutic option for managing this condition .
Improving Social Function
Research has also explored the potential of arbaclofen in improving social function, particularly in the context of autism spectrum disorders (ASD). The AIMS2TRIALS-Clinical Trial 1 is a Phase II randomized clinical trial investigating whether arbaclofen can enhance social functioning over a 16-week period compared to a placebo .
Safety and Tolerability Profiles
In addition to its therapeutic effects, studies have also focused on the safety and tolerability profiles of arbaclofen. This is crucial for determining the feasibility of long-term treatment with this compound, especially for chronic conditions like MS .
GABA B Receptor Specificity
Arbaclofen exhibits a high specificity for the GABA B receptor, which is believed to be responsible for its therapeutic effects. This specificity is significantly greater than that of its S-enantiomer, making it a more potent option for targeting these receptors .
Double-Blind Clinical Studies
The efficacy of arbaclofen has been evaluated through rigorous double-blind clinical studies, ensuring unbiased results and reliable data on its effectiveness and safety profile .
作用机制
Arbaclofen hydrochloride, also known as ®-Baclofen hydrochloride, is a compound that has been investigated for its potential therapeutic effects in several neurological and psychiatric disorders . Here we will discuss its mechanism of action, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Arbaclofen is believed to be a selective gamma-amino butyric acid type B (GABA-B) receptor agonist . The primary targets of Arbaclofen are the GABA-B receptor subunit 1 and GABA-B receptor subunit 2 . These receptors are metabotropic receptors widely distributed throughout the central nervous system .
Mode of Action
Arbaclofen acts upstream of the mGluR5 receptor to increase inhibitory neurotransmission . It enhances the activity of GABA-B receptors, which have inhibitory effects on neuronal excitability and neurotransmitter release .
Biochemical Pathways
The main action of Arbaclofen is to enhance the activity of GABA-B receptors . These receptors are involved in various physiological processes, including learning and memory, motor control, pain modulation, and regulation of mood and anxiety .
Pharmacokinetics
Arbaclofen can be absorbed throughout the intestine by both passive and active mechanisms via the monocarboxylate type 1 transporter . It can also be absorbed in the lower small intestine and the colon, allowing for the development of sustained release formulations . More than 80% of R-baclofen is renally eliminated unchanged .
Result of Action
Arbaclofen has been investigated for its potential therapeutic effects in several neurological and psychiatric disorders, including autism spectrum disorder, fragile X syndrome, and schizophrenia .
Action Environment
The action of Arbaclofen can be influenced by various environmental factors. For instance, its absorption can be affected by the physiological state of the gastrointestinal tract . Furthermore, its elimination can be influenced by renal function, as a significant proportion of the drug is renally eliminated .
属性
IUPAC Name |
(3R)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNUVYYLMCMHLU-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213112 | |
| Record name | Arbaclofen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arbaclofen hydrochloride | |
CAS RN |
63701-55-3 | |
| Record name | Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63701-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arbaclofen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063701553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arbaclofen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARBACLOFEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8703929ITD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)

![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)
![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)

